molecular formula C20H14N2O4 B14950749 3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid

3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid

Cat. No.: B14950749
M. Wt: 346.3 g/mol
InChI Key: XNJADJCONHMIFW-UHFFFAOYSA-N
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Description

3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core fused with a benzoic acid moiety, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction. This reaction combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of triethylammonium acetate (TEAA) under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve scaling up this process using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in microbial growth and inflammation. For example, it may inhibit bacterial cell wall synthesis or block inflammatory cytokine production. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid can be compared with other pyrano[2,3-c]pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1-yl)benzoic acid

InChI

InChI=1S/C20H14N2O4/c1-12-10-16(23)26-19-17(12)18(13-6-3-2-4-7-13)21-22(19)15-9-5-8-14(11-15)20(24)25/h2-11H,1H3,(H,24,25)

InChI Key

XNJADJCONHMIFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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